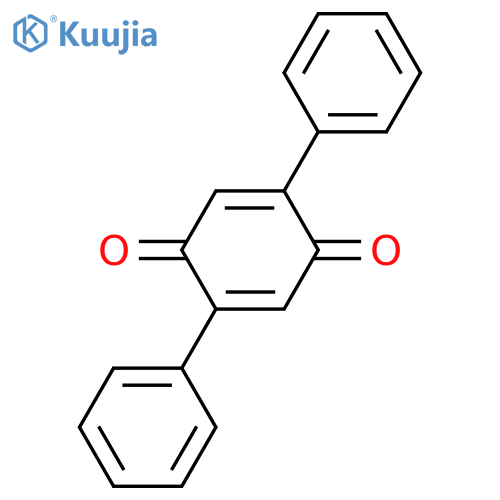

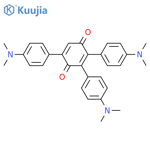

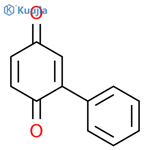

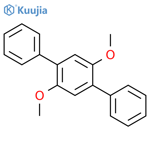

Studies on the Meerwein arylation-based preparation of 2,3-diarylbenzene-1,4-diones and its theoretical interpretation

,

Chemistry Letters,

1994,

(3),

465-8